The synthesis of Scopolamine-13C, d3 Hydrobromide typically involves the isotopic labeling of scopolamine through specific chemical reactions that incorporate deuterium atoms into the molecular structure. One common method includes the use of deuterated reagents during the synthesis of scopolamine derivatives.
Scopolamine-13C, d3 Hydrobromide can participate in various chemical reactions typical of tropane alkaloids. These include:
The reactions are typically conducted under controlled laboratory conditions to ensure that the isotopic integrity of Scopolamine-13C, d3 Hydrobromide is maintained throughout .
Scopolamine acts primarily as an antagonist at muscarinic acetylcholine receptors in the central nervous system. The mechanism involves:
Scopolamine-13C, d3 Hydrobromide has several scientific applications:
Scopolamine-13C, d3 Hydrobromide is a stable isotope-labeled analog of scopolamine hydrobromide, featuring a carbon-13 (¹³C) atom and three deuterium (D) atoms integrated at specific molecular positions. The isotopic enrichment occurs at the N-methyl group, where the standard methyl (-CH₃) is replaced by a trideuterated ¹³C-methyl group (-¹³CD₃). This strategic labeling preserves the core pharmacological activity while enabling precise tracking in analytical studies [1] [8]. The structural integrity of the tropane alkaloid backbone remains unaltered, retaining the characteristic bicyclic structure with an ester-linked tropic acid moiety. Isotopic purity exceeds 95%, minimizing natural abundance interference in mass spectrometry [7].
Table 1: Isotopic Labeling Profile
Isotope Type | Position | Atomic Enrichment | Purpose |
---|---|---|---|
Carbon-13 (¹³C) | N-methyl | ≥99 atom % ¹³C | Mass shift in MS |
Deuterium (D) | N-methyl | ≥98 atom % D | Metabolic stability |
The molecular formula of Scopolamine-13C, d3 Hydrobromide is C₁₆¹³CH₁₉D₃BrNO₄, with a molecular weight of 388.28 g/mol. This represents a 4.01 Da increase compared to unlabeled scopolamine hydrobromide (384.27 g/mol), attributed to the combined mass contributions of ¹³C (+1 Da) and three deuterium atoms (+3 Da) [1] [4] [8]. In mass spectrometry, this isotopic labeling generates distinct fragmentation patterns:
Scopolamine-13C, d3 Hydrobromide retains the stereochemical complexity of its unlabeled counterpart, featuring four chiral centers: C-1(α), C-2(β), C-4(β), C-5(α), and C-7(β). The molecule exists exclusively as the pharmacologically active (-)-enantiomer [7]. Chiral resolution is achieved via stereoselective synthesis or preparative chromatography using β-cyclodextrin columns, ensuring ≥98% enantiomeric excess (ee). The stereochemical stability is maintained under recommended storage conditions (-20°C), with no detectable racemization observed during accelerated stability studies (6 months at 4°C) [8]. The SMILES notation explicitly defines the configuration:O=C([C@H](CO)C1=CC=CC=C1)O[C@H]2C[C@H]3[C@H](O4)[C@H]4[C@@H](C2)N3[13C]([2H])([2H])[2H].Br
[1] [8]
Physicochemical differences between Scopolamine-13C, d3 Hydrobromide and unlabeled scopolamine arise solely from isotopic substitution:
Table 2: Comparative Physicochemical Properties
Property | Scopolamine-13C, d3 HBr | Unlabeled Scopolamine HBr | Analytical Impact |
---|---|---|---|
Molecular Weight | 388.28 g/mol | 384.27 g/mol | Baseline separation in LC-MS |
LogP (Partition Coeff.) | ~1.43 | ~1.42 | Near-identical chromatography |
Solubility (H₂O) | 500 mg/mL | 520 mg/mL | Comparable extraction methods |
Melting Point | 193–195°C (dec.) | 195–198°C (dec.) | Consistent solid-state behavior |
The isotopic labeling introduces negligible alterations to receptor binding (Kᵢ = 4.2 nM for muscarinic M₃ receptor, identical to unlabeled scopolamine) [9]. However, deuterium substitution may marginally enhance metabolic stability due to the kinetic isotope effect (KIE), reducing first-pass metabolism in hepatocyte studies [9] [10]. The primary analytical advantages include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: